CYP3A4 Inhibition Potency: 4-Chloro-1H-benzo[d]imidazol-5-ol Demonstrates Sub-Micromolar IC50 Comparable to Known CYP3A4 Modulators
In a standardized recombinant enzyme assay using human CYP3A4 expressed in insect supersomes with midazolam as the probe substrate, 4-Chloro-1H-benzo[d]imidazol-5-ol exhibited an IC50 value of 233 nM for inhibition of 10-hydroxymidazolam formation [1]. This potency falls within the sub-micromolar range characteristic of benzimidazole-based CYP3A4 inhibitors, such as the previously reported 7-benzyloxy-4-trifluoromethylcoumarin series (CYP3A4 IC50 = 4.1 µM), indicating that the 4-chloro-5-hydroxy substitution pattern confers approximately 18-fold enhanced CYP3A4 inhibitory activity relative to certain optimized benzimidazole scaffolds lacking these specific substituents [2].
| Evidence Dimension | CYP3A4 enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 233 nM |
| Comparator Or Baseline | Benzimidazole-based IGF-1R inhibitors with optimized CYP3A4 profile: IC50 = 4.1 µM (7-benzyloxy-4-trifluoromethylcoumarin series) |
| Quantified Difference | Target compound is approximately 18-fold more potent (233 nM vs. 4,100 nM) |
| Conditions | Human CYP3A4 expressed in insect supersomes; substrate: midazolam; endpoint: 10-hydroxymidazolam formation inhibition |
Why This Matters
For researchers conducting drug metabolism studies or screening for CYP3A4-mediated drug-drug interaction liabilities, this compound provides a quantifiably validated tool with potency comparable to reference inhibitors, enabling reproducible assay controls and SAR benchmarking.
- [1] BindingDB Entry BDBM50568243 (CHEMBL4846752). IC50: 233 nM for human CYP3A4 inhibition. Curated by ChEMBL. View Source
- [2] Velaparthi U, et al. Balancing oral exposure with Cyp3A4 inhibition in benzimidazole-based IGF-1R inhibitors. Bioorganic & Medicinal Chemistry Letters. 2008;18(14):3855-3859. View Source
